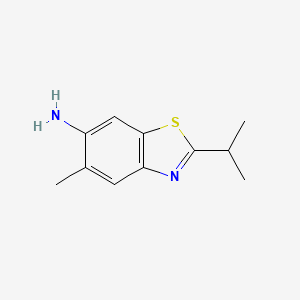
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile: is a chemical compound with the molecular formula C9H10BrN3O . This compound is characterized by the presence of a bromine atom, a tetrahydro-2H-pyran-2-yl group, a pyrazole ring, and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 5-bromo-1H-pyrazole-3-carbonitrile with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: The presence of the pyrazole ring allows for cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparación Con Compuestos Similares
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness: Compared to similar compounds, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrN3O |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
5-bromo-1-(oxan-2-yl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H10BrN3O/c10-8-5-7(6-11)12-13(8)9-3-1-2-4-14-9/h5,9H,1-4H2 |
Clave InChI |
WBTYVCGIUWCBQN-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C(=CC(=N2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
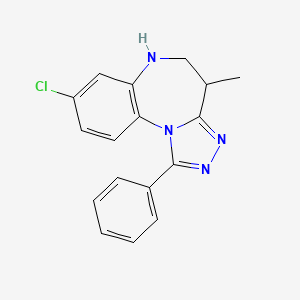

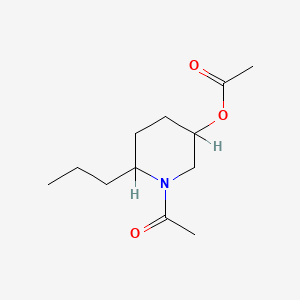
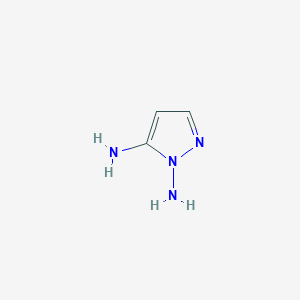
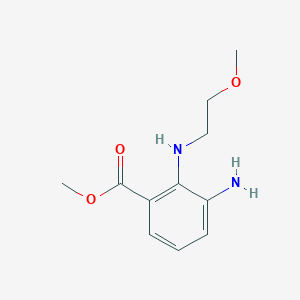

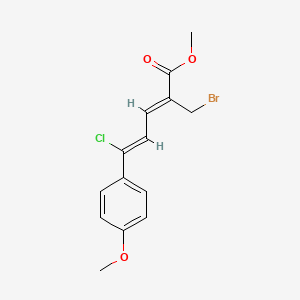
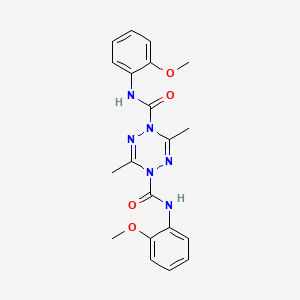
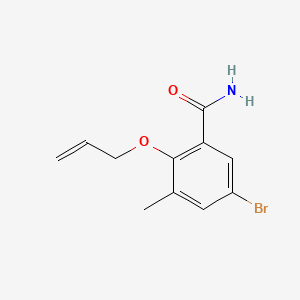


![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
